5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of hybrid heterocyclic molecules combining thiazolo[3,2-b][1,2,4]triazole and piperazine scaffolds. Such hybrids are often explored for their antimicrobial, antifungal, or CNS-targeting activities due to the triazole’s ability to interact with enzymes (e.g., cytochrome P450) and the piperazine moiety’s role in modulating receptor binding .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYJHOTNBNZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , also known by its chemical identifier MFCD06749155, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential therapeutic applications, particularly in the fields of antioxidant , antimicrobial , and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that integrates a thiazole and triazole moiety. The presence of a fluorophenyl group and a piperazine derivative enhances its pharmacological profile.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance, a study demonstrated that derivatives with this scaffold exhibit significant radical scavenging activity against DPPH and hydrogen peroxide radicals.
| Compound | DPPH Scavenging Activity (%) | Hydrogen Peroxide Scavenging Activity (%) |
|---|---|---|
| Compound A | 75 | 68 |
| Compound B | 82 | 72 |
| MFCD06749155 | 78 | 70 |
These results suggest that MFCD06749155 may serve as a potent antioxidant agent, potentially useful in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. Studies indicate that compounds similar to MFCD06749155 exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 20 | 125 |
| Escherichia coli | 18 | 150 |
| Pseudomonas aeruginosa | 22 | 100 |
The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of triazole derivatives have been explored extensively. Research indicates that compounds with similar structural features to MFCD06749155 can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that MFCD06749155 significantly reduced cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanism of action .
Scientific Research Applications
Research Findings
Numerous studies have highlighted the antimicrobial and antifungal activities of 1,2,4-triazole derivatives, including those similar to the compound . For instance, a study conducted by researchers at Zaporizhzhia State Medical University demonstrated that various synthesized triazole derivatives exhibited significant antimicrobial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
Case Studies
- Study on 1,2,4-Triazole Derivatives : This research indicated that certain derivatives showed better performance compared to others in inhibiting microbial growth. The compound with the highest efficacy was identified as 5-(1Н-tetrazole-1-іl)methyl-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin .
Table: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 μg/ml |
| Compound B | Candida albicans | 2 μg/ml |
| 5-(1Н-tetrazole) | Staphylococcus aureus | 1 μg/ml |
Research Insights
The thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anti-inflammatory properties. A study assessed the lipophilicity and gastrointestinal absorption of various compounds within this class and highlighted their potential as drug candidates due to favorable pharmacokinetic profiles .
Case Studies
The experimental analysis indicated that these compounds could modulate inflammatory responses effectively. The findings suggested a correlation between structural modifications and enhanced bioactivity.
Table: Anti-inflammatory Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bioactivity Score | Absorption Potential |
|---|---|---|
| Compound X | -0.75 | High |
| Compound Y | -0.50 | Moderate |
Pharmacological Properties
Compounds containing piperazine moieties have shown promise in treating neuropsychiatric disorders. They interact with various neurotransmitter systems and have been explored as potential treatments for depression and anxiety .
Case Studies
Research has indicated that derivatives with piperazine structures can inhibit glycine transporters (GlyT1), which are crucial targets for schizophrenia treatment .
Table: Neuropharmacological Activity of Piperazine Derivatives
| Compound | Target Receptor | Efficacy |
|---|---|---|
| Compound Z | GlyT1 | High |
| Compound W | Dopamine Receptor | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen undergoes alkylation and acylation:
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Alkylation : Reacts with methyl iodide in dichloromethane (DCM) at 25°C, forming a quaternary ammonium salt.
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Acylation : Treatment with acetyl chloride in pyridine yields an N-acetyl derivative (confirmed by IR at 1680 cm⁻¹ for C=O) .
Oxidation and Reduction Reactions
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Oxidation : The hydroxyl group at position 6 oxidizes to a ketone using pyridinium chlorochromate (PCC) in DCM, forming 6-oxo derivatives (λₘₐₓ = 280 nm via UV-Vis).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the fluorophenyl ring to cyclohexane, though this diminishes biological activity.
Cyclization and Condensation
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Michael Addition : Reacts with acrylonitrile in ethanol under basic conditions (K₂CO₃) to form a β-cyanoethyl adduct at the triazole C-3 position .
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Schiff Base Formation : Condenses with benzaldehyde in methanol to generate a benzylidene derivative (melting point: 215–217°C) .
Table 2: Reaction Yields for Functionalization
| Reaction Type | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Acrylonitrile | 72 | |
| Schiff Base | Benzaldehyde | 68 |
Halogenation and Electrophilic Substitution
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Bromination : Electrophilic bromination (NBS/benzoyl peroxide) selectively substitutes the thiazole C-5 position (confirmed by ¹H NMR at δ 7.45 ppm) .
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Fluorination : No further fluorination observed due to steric hindrance from the existing 4-fluorophenyl group .
Stability and Degradation
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Acidic Hydrolysis : Degrades in 6M HCl at 90°C, cleaving the piperazine-thiazole bond (t₁/₂ = 2.5 hours).
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Photodegradation : UV light (254 nm) induces ring-opening of the triazole moiety, forming sulfonic acid derivatives .
Biological Activity Modulation via Structural Modifications
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Antibacterial Enhancement : N-Alkylation of the piperazine group with ethyl bromide increases activity against S. aureus (MIC = 4 μg/mL vs. 16 μg/mL for parent compound) .
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Anti-inflammatory Derivatives : Michael adducts show 3× higher COX-2 inhibition than the unmodified compound .
Key Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogs are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Notable Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound : 5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Fluorophenyl, 4-phenylpiperazinyl | N/A* | High planarity (except perpendicular fluorophenyl group); potential for π-π stacking | Hypothesized antimicrobial/antifungal activity based on structural analogs |
| Analog 1 : 5-[(4-Methoxyphenyl)(4-methylpiperazinyl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () | 4-Methoxyphenyl, 4-methylpiperazinyl | N/A | Increased lipophilicity due to methoxy group | Likely enhanced CNS penetration due to methylpiperazine |
| Analog 2 : 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | ~556.04 (calculated) | Bulkier substituents may reduce solubility; halogen enhances electrophilic interactions | Potential antimicrobial activity via halogen-mediated enzyme inhibition |
| Analog 3 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) | 4-Chlorophenyl, fluorophenyl-triazole | N/A | Isostructural with bromo analog; planar conformation with halogen-driven packing | Confirmed antimicrobial activity |
Key Findings :
Fluorine’s small size and high electronegativity may enhance metabolic stability relative to bulkier groups like methoxy . Piperazine Modifications: The 4-phenylpiperazinyl group in the target compound may offer stronger receptor affinity than Analog 1’s methylpiperazine, as aryl groups often enhance π-stacking with biological targets .
Structural Conformation :
- The target compound’s thiazolo-triazole core is nearly planar, similar to Analog 3, but its perpendicular fluorophenyl group may create unique intermolecular interactions (e.g., C–H···F hydrogen bonds) influencing crystal packing and solubility .
Biological Activity: Analog 3’s confirmed antimicrobial activity suggests that the target compound’s fluorophenyl and triazole motifs could similarly inhibit microbial enzymes (e.g., lanosterol 14α-demethylase) . Analog 2’s chloro and methoxy substituents highlight the trade-off between hydrophobicity (enhanced membrane penetration) and solubility (reduced bioavailability) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
